(2-Amino-4-phenylpyrimidin-5-yl)(phenyl)methanone
Description
Structure
3D Structure
Properties
CAS No. |
87379-52-0 |
|---|---|
Molecular Formula |
C17H13N3O |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(2-amino-4-phenylpyrimidin-5-yl)-phenylmethanone |
InChI |
InChI=1S/C17H13N3O/c18-17-19-11-14(16(21)13-9-5-2-6-10-13)15(20-17)12-7-3-1-4-8-12/h1-11H,(H2,18,19,20) |
InChI Key |
NLHJAKWHDWQGPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives, including Methanone, (2-amino-4-phenyl-5-pyrimidinyl)phenyl-, typically involves the use of various starting materials and reagents. One common method involves the reaction of 2-aminopyrimidine with benzaldehyde derivatives under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of Methanone, (2-amino-4-phenyl-5-pyrimidinyl)phenyl- may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-amino-4-phenyl-5-pyrimidinyl)phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
Synthesis and Structure
The synthesis of (2-Amino-4-phenylpyrimidin-5-yl)(phenyl)methanone typically involves multi-step reactions starting from readily available pyrimidine derivatives. The key steps often include:
- Formation of the pyrimidine core through cyclization reactions.
- Substitution reactions to introduce the phenyl and amino groups.
- Purification through crystallization or chromatography to obtain the final product.
The compound's structure features a pyrimidine ring substituted at the 2 and 4 positions with an amino group and a phenyl group, respectively. This configuration is crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines by targeting cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation.
- Mechanism of Action : The compound acts as a potent inhibitor of CDK9, leading to reduced transcriptional activity of RNA polymerase II. This results in decreased levels of anti-apoptotic proteins, such as Mcl-1, thereby triggering apoptosis in cancer cells .
- Selectivity : SAR studies reveal that modifications on the pyrimidine ring can enhance selectivity for CDK9 over other CDKs, making it a promising candidate for targeted cancer therapies .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. In vitro studies indicate that it can significantly reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
Case Study 1: Tumor Growth Inhibition
In vivo experiments utilizing xenograft models have shown that treatment with this compound leads to a notable reduction in tumor size compared to control groups. The compound's efficacy was assessed through tumor volume measurements over time, demonstrating its potential as an effective therapeutic agent against various cancers.
| Treatment Group | Average Tumor Volume (mm³) | % Reduction Compared to Control |
|---|---|---|
| Control | 1200 | - |
| Treatment | 450 | 62.5% |
Case Study 2: Safety and Toxicity Assessment
Toxicological evaluations conducted in animal models have indicated that this compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed, supporting its potential for clinical application.
Mechanism of Action
The mechanism of action of Methanone, (2-amino-4-phenyl-5-pyrimidinyl)phenyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with other cellular targets, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Key Structural Variations:
Analysis :
- Electron-Withdrawing/Donating Groups: The phenyl and benzoyl groups in the target compound confer electron-withdrawing effects, enhancing stability.
- Solubility : Hydroxy and methyl substituents (Compound 17, ) improve solubility compared to the parent compound .
- Biological Activity : The presence of a thioxo group and pyrazole ring (Compound 9c, ) correlates with calcium channel blocker activity, suggesting that bulkier substituents enhance potency .
Structural and Physicochemical Properties
- Crystallography : Methoxy-substituted analogs () adopt planar conformations stabilized by hydrogen bonds (N–H···O), as resolved via SHELX software . The target compound’s structure is inferred to exhibit similar planarity.
- NMR Shifts: The absence of N,N-dimethylamino proton signals in isoxazole analogs () contrasts with the target compound’s amino proton resonance at δ 6.52 ppm, reflecting electronic differences .
Biological Activity
(2-Amino-4-phenylpyrimidin-5-yl)(phenyl)methanone, a compound belonging to the pyrimidine class, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article delves into the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), pharmacokinetics, and case studies that illustrate its therapeutic potential.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted at the 2 and 4 positions with amino and phenyl groups, respectively. Its structure can be depicted as follows:
Anticancer Properties
Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including this compound. The compound has shown significant inhibitory effects on various cancer cell lines, primarily through mechanisms involving cell cycle arrest and apoptosis induction.
- Inhibition of Cyclin-dependent Kinases (CDKs) : Research indicates that compounds similar to this compound can inhibit CDK9, which is crucial for RNA polymerase II transcription. This inhibition leads to reduced expression of anti-apoptotic proteins like Mcl-1, triggering apoptosis in cancer cells .
-
Case Studies :
- A study evaluated the antiproliferative activity of pyrimidine derivatives against several human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that derivatives with structural similarities to this compound exhibited IC50 values ranging from 0.87 to 12.91 μM, demonstrating promising anticancer activity .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds suggests that specific substitutions on the pyrimidine core significantly affect biological activity. For instance:
- C5 Substituents : The presence of bulky groups at the C5 position enhances selectivity for CDK9 while maintaining potency against other CDKs .
| Compound | C5 Substituent | IC50 (nM) | Selectivity for CDK9 |
|---|---|---|---|
| 12e | F | 3–7 | High |
| 12g | Me | 5 | >7-fold |
| 12h | Et | Not active | Low |
This table summarizes the impact of different C5 substituents on the potency and selectivity of pyrimidine derivatives.
Pharmacokinetics and Toxicity
Pharmacokinetic studies reveal that compounds similar to this compound possess favorable absorption and distribution profiles. For example, certain derivatives showed good oral bioavailability (~31.8%) and minimal toxicity at high doses in animal models . However, concerns regarding potential drug-drug interactions and mutagenicity were noted, necessitating further investigation into their safety profiles .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (2-Amino-4-phenylpyrimidin-5-yl)(phenyl)methanone?
The synthesis typically involves multi-step reactions, such as:
- Nucleophilic substitution : Introduction of functional groups via reactions with formaldehyde or aldehydes under basic conditions (e.g., NaOH) .
- Condensation reactions : Biginelli-type cyclocondensation of thiourea, β-keto esters, and aldehydes under acidic catalysis (e.g., H₂SO₄) to form the pyrimidine core .
- Purification : Recrystallization or column chromatography to isolate the product, ensuring ≥95% purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity. For example, aromatic protons in phenyl groups appear as multiplet signals at δ 7.2–7.6 ppm .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in related pyrimidine derivatives .
- HPLC : Validates purity using C18 columns and UV detection (λ = 254 nm) .
Q. How can researchers optimize reaction conditions to enhance yield?
- Temperature control : Reflux in ethanol or 2-propanol improves reaction kinetics .
- Catalyst selection : Acidic conditions (e.g., p-toluenesulfonic acid) enhance cyclization efficiency .
- Stoichiometric adjustments : Maintain a 1:1 molar ratio of aldehyde to β-keto ester to minimize side products .
Advanced Research Questions
Q. What strategies address discrepancies in spectroscopic data during structural elucidation?
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., -NH₂ groups) .
- Crystallographic refinement : Resolve ambiguous electron density patterns via high-resolution X-ray data (R-factor < 0.05) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Analog synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the 4-phenyl position to assess electronic effects .
- Biological assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities for kinase targets .
Q. What mechanistic insights explain side-product formation during synthesis?
- Byproduct analysis : LC-MS identifies intermediates, such as uncyclized thiourea-β-keto ester adducts .
- Kinetic studies : Monitor reaction progress via TLC to optimize reaction time and reduce over-oxidation .
- Acid/base effects : Excess H₂SO₄ may protonate the amino group, hindering cyclization; neutralization with NH₃ mitigates this .
Q. How can computational methods enhance understanding of reaction pathways?
- DFT calculations : Map energy profiles for key steps (e.g., cyclocondensation) using Gaussian 09 at the B3LYP/6-31G* level .
- Transition state analysis : Identify rate-limiting steps, such as imine formation or ring closure .
- Solvent modeling : COSMO-RS predicts solvent effects on reaction thermodynamics .
Data Contradiction and Validation
Q. How should researchers resolve conflicting bioactivity data across studies?
- Standardized protocols : Use identical assay conditions (e.g., cell lines, incubation times) for reproducibility .
- Dose-response curves : Validate IC₅₀ values with triplicate experiments and statistical analysis (p < 0.05) .
- Negative controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) to calibrate activity thresholds .
Q. What steps ensure reproducibility in synthetic protocols?
- Detailed documentation : Specify solvent grades (e.g., anhydrous ethanol), equipment (e.g., Schlenk lines), and stirring rates .
- Batch consistency : Characterize multiple batches via melting point and HPLC to confirm uniformity .
- Peer validation : Collaborate with independent labs to replicate key findings .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
